molecular formula C18H16N2O5 B460794 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-81-8

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460794
CAS No.: 876709-81-8
M. Wt: 340.3g/mol
InChI Key: YNOLKHBICVBZRE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a fused pyran derivative with a core structure comprising a bicyclic pyrano[3,2-b]pyran scaffold. The compound features:

  • 4-(4-ethoxyphenyl): A para-ethoxy-substituted phenyl ring at position 2.
  • 6-(hydroxymethyl): A hydroxymethyl group at position 6, enhancing hydrophilicity.
  • 8-oxo: A ketone group at position 7.
  • 3-carbonitrile: A nitrile group at position 2.

Properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-23-11-5-3-10(4-6-11)15-13(8-19)18(20)25-16-14(22)7-12(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOLKHBICVBZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Advantages:

  • Short reaction time (≤15 minutes)

  • Ambient temperature operation

  • High atom economy due to the absence of protective groups

Nanocatalyzed Multicomponent Reactions Under Solvent-Free Conditions

Tin tetrachloride supported on nano silica gel (SnCl4/SiO2 NPs) has been employed as a heterogeneous catalyst for synthesizing analogous pyrano[3,2-b]pyran derivatives. The protocol involves:

  • Solvent-free conditions at 80–100°C

  • 1:1 molar ratio of kojic acid, 4-ethoxybenzaldehyde, and malononitrile

  • Catalyst loading of 0.004 g/mmol substrate

This method achieves 88–92% yields within 20–25 minutes , with the nano-silica support enhancing catalyst stability and recyclability.

Comparative Performance of SnCl4/SiO2 NPs:

ParameterSnCl4/SiO2 NPsConventional SnCl4
Yield (%)9278
Reaction Time (minutes)2045
Recyclability (cycles)41

Conventional Thermal Methods Using Ammonium Acetate

A thermal approach under reflux conditions in ethanol utilizes ammonium acetate as a Brønsted acid catalyst. The reaction proceeds via:

  • Knoevenagel condensation between 4-ethoxybenzaldehyde and malononitrile

  • Michael addition of kojic acid to the intermediate nitrile

  • Cyclization and tautomerization to form the pyrano[3,2-b]pyran core

Reaction parameters:

  • Ethanol:H2O (1:1 v/v) solvent system

  • 12–18 hours reflux duration

  • 75–82% isolated yield

Mechanistic Insights and Pathway Analysis

The synthesis follows a stepwise domino mechanism :

  • Knoevenagel Adduct Formation :

    • 4-Ethoxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

    • ArCHO+NCCH2CNArCH=C(CN)2\text{ArCHO} + \text{NCCH}_2\text{CN} \rightarrow \text{ArCH=C(CN)}_2

  • Michael Addition :

    • Kojic acid attacks the electrophilic β-carbon of the adduct, facilitated by L-proline’s enamine activation.

    • ArCH=C(CN)2+Kojic acidArC(CN)2KOJ-O\text{ArCH=C(CN)}_2 + \text{Kojic acid} \rightarrow \text{ArC(CN)}_2-\text{KOJ-O}^-

  • Cyclization and Aromatization :

    • Intramolecular hemiacetal formation followed by dehydration yields the dihydropyrano[3,2-b]pyran skeleton.

Optimization Strategies and Yield Enhancement

Catalyst Screening

CatalystYield (%)Time (hours)Temperature (°C)
L-Proline940.2525
SnCl4/SiO2 NPs920.3380
Ammonium Acetate821278

Solvent Effects

  • Ethanol:H2O (1:1) maximizes solubility of polar intermediates.

  • Solvent-free conditions reduce side reactions but require higher temperatures.

Industrial-Scale Considerations

  • Ultrasound-assisted methods are preferred for rapid, energy-efficient production.

  • SnCl4/SiO2 NPs offer cost advantages through recyclability (>4 cycles without activity loss).

  • Purity control requires recrystallization from hot ethanol to remove unreacted malononitrile .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the ethoxy group could result in various substituted derivatives.

Scientific Research Applications

Antityrosinase Activity

One of the most significant applications of this compound is its role as a potential antityrosinase agent. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.

A study highlighted that a derivative of this compound exhibited potent antityrosinase activity with an IC50 value of 7.69 µM, significantly lower than the control agent kojic acid (IC50 = 23.64 µM). This suggests that modifications to the compound can enhance its inhibitory effects on tyrosinase .

Antimicrobial Properties

The compound's structural characteristics allow it to interact with various biological targets, potentially leading to antimicrobial effects. The presence of the hydroxymethyl group and the carbonitrile moiety may contribute to its bioactivity against different microbial strains.

Research indicates that derivatives of pyrano compounds often exhibit a broad spectrum of antimicrobial activity, making them candidates for further development in pharmaceutical applications .

Case Studies

StudyFindings
Study on Antityrosinase Activity The synthesized derivative demonstrated significant inhibition against tyrosinase with an IC50 of 7.69 µM, indicating potential for cosmetic applications in skin lightening .
Antimicrobial Evaluation Derivatives were tested against various bacteria and fungi, showing promising results that warrant further investigation into their mechanisms of action and efficacy .
Molecular Dynamics Simulation In silico studies revealed that the compound forms stable interactions with key residues in the active site of tyrosinase, suggesting a rational basis for its inhibitory activity .

Therapeutic Potential

The diverse biological activities associated with 2-amino-pyrano compounds suggest several therapeutic avenues:

  • Cosmetic Industry : As an antityrosinase agent, it could be developed into formulations aimed at reducing hyperpigmentation.
  • Antimicrobial Treatments : Its potential antimicrobial properties could lead to new treatments for infections resistant to conventional antibiotics.
  • Drug Development : Further exploration into its structure-activity relationship may yield more potent derivatives suitable for clinical use.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., 4-chlorobenzyloxy in 6h ) increase melting points due to stronger intermolecular interactions .
  • Nitrile IR Stretches : All compounds exhibit C≡N stretches between 2181–2200 cm⁻¹, confirming the nitrile group’s presence .
  • Biological Activity :
    • Antityrosinase : Benzyloxy derivatives (e.g., 6a ) show potent activity due to hydrophobic interactions with the enzyme’s active site .
    • Anticancer : Imidazolyl-substituted analogs (e.g., 10b ) induce apoptosis by disrupting cell cycle progression .

Functional Group Impact on Activity

  • Ethoxy vs. Benzyloxy : The ethoxy group in the target compound may enhance metabolic stability compared to benzyloxy derivatives, which are prone to enzymatic cleavage .
  • Hydroxymethyl Group : The 6-(hydroxymethyl) moiety improves water solubility, critical for bioavailability in analogs like 6k .

Biological Activity

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, also known as compound CB7413443, is a complex organic molecule characterized by its unique structure and diverse biological activities. This article reviews its biological activity, focusing on its antitumor, antimicrobial, and enzyme inhibition properties based on recent research findings.

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 860648-69-7
  • Structure : The compound features multiple functional groups including amino, hydroxymethyl, and carbonitrile, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies highlighting its potential as an antitumor agent and an inhibitor of specific enzymes.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating the compound's efficacy against human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines, it demonstrated a promising inhibitory profile.
  • The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.216Vinblastine: 0.250
HCT-1160.259Colchicine: 0.300
A5490.230-

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Tyrosinase Inhibition : A study found that the compound exhibited competitive inhibition with an IC50 value of 7.69 ± 1.99 µM compared to kojic acid (IC50 = 23.64 ± 2.56 µM), suggesting strong potential for applications in skin whitening and anti-aging formulations due to its role in melanin synthesis inhibition .
  • Kinase Inhibition : The compound has shown promising results against EGFR and VEGFR-2 kinases:
    • EGFR IC50: 0.2162 ± 1.1 µM
    • VEGFR-2 IC50: 0.2592 ± 1.5 µM
      These values indicate a comparable efficacy to Sorafenib, a well-known kinase inhibitor used in cancer therapy .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : Binding to active sites of enzymes such as tyrosinase and kinases, leading to modulation of their activity.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various pathways including the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that treatment with the compound led to significant decreases in cell viability across multiple cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.
  • Animal Models : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multicomponent domino reactions under organocatalytic conditions. For example, sonochemistry-assisted methods using ethanol/water mixtures as solvents yield derivatives with substituents like aryl/heteroaryl groups at the 4-position (e.g., 4-ethoxyphenyl) . Reaction optimization involves adjusting catalyst loadings (e.g., L-proline), solvent polarity, and temperature (ambient to reflux) to achieve yields >70%. TLC monitoring and ethanol/water recrystallization are standard purification steps .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy : Detection of functional groups (e.g., –NH₂ at 3300–3200 cm⁻¹, –OH at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹, and C=O at ~1650 cm⁻¹) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 resolve regiochemistry (e.g., δ 4.90 ppm for hydroxymethyl protons, δ 169.5 ppm for carbonyl carbons) .
  • Mass spectrometry : ESI-QTOF confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 363.1090) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in derivatives with bulky substituents (e.g., 4-ethoxyphenyl)?

  • Methodological Answer : Bulky substituents may sterically hinder cyclization. Strategies include:
  • Solvent modulation : Switching to polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Catalyst screening : Testing alternative organocatalysts (e.g., thiourea derivatives) to stabilize transition states .
  • Microwave-assisted synthesis : Reducing reaction time and improving homogeneity compared to conventional heating .

Q. How are contradictory spectral data (e.g., 1H^1H NMR shifts) resolved in structural elucidation?

  • Methodological Answer : Contradictions arise from solvent effects or dynamic processes (e.g., tautomerism). Mitigation involves:
  • Variable-temperature NMR : To identify exchange broadening or confirm rigid conformations .
  • 2D NMR (COSY, HSQC) : Correlating proton-proton and proton-carbon couplings to assign ambiguous signals .
  • X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., bond lengths/angles for pyran rings) .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like tyrosinase or apoptosis-related proteins. Key steps:
  • Ligand preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G(d) level.
  • Binding affinity analysis : Compare docking scores (e.g., ΔG values) with known inhibitors .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) via SwissADME .

Q. What experimental designs evaluate the environmental impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011) :
  • Abiotic studies : Measure hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm).
  • Biotic studies : Test acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation in model organisms.
  • Degradation pathways : Use LC-MS/MS to identify transformation products in soil/water systems .

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